molecular formula C19H19N3O B13231124 N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide

N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide

Cat. No.: B13231124
M. Wt: 305.4 g/mol
InChI Key: SBGPDYVRQBUZKW-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide (CAS 1000932-82-0) is a chemical compound with a molecular formula of C19H19N3O and a molecular weight of 305.37 g/mol . This molecule features an imidazole headgroup linked to a 3,3-diphenylpropyl chain via a carboxamide bridge. The imidazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its versatility and ability to exhibit diverse biological activities, which makes it a valuable building block in drug discovery . Compounds containing the imidazole-carboxamide core are of significant interest in organic synthesis and pharmacological research, particularly in the development of potential anticancer agents . Carboxamide derivatives, in general, are a promising class in anticancer drug discovery due to their ability to interact with multiple biological targets and their favorable pharmacological profiles . This compound is supplied for non-human research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)imidazole-1-carboxamide

InChI

InChI=1S/C19H19N3O/c23-19(22-14-13-20-15-22)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,21,23)

InChI Key

SBGPDYVRQBUZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)N2C=CN=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Dimethylation to N,N-Dimethyl-3,3-diphenylpropylamine

A key intermediate, N,N-dimethyl-3,3-diphenylpropylamine, can be synthesized quantitatively by reductive dimethylation of 3,3-diphenylpropylamine using formic acid and aqueous formaldehyde or paraformaldehyde under reflux conditions at approximately 105 °C for 12 hours. This reaction involves the formation of an iminium intermediate followed by reduction to the tertiary amine. The product is isolated by extraction with dichloromethane and dried over magnesium sulfate, yielding a high-purity oil (yield ~99.97%).

Step Reagents and Conditions Outcome
3,3-Diphenylpropylamine + Formaldehyde + Formic acid Reflux at 105 °C, 12 h N,N-Dimethyl-3,3-diphenylpropylamine (quantitative yield)

Demethylation to N-Methyl-3,3-diphenylpropylamine via Carbamate Intermediate

The tertiary amine (N,N-dimethyl-3,3-diphenylpropylamine) undergoes demethylation using ethyl chloroformate or methyl chloroformate to form an ethyl or methyl 3,3-diphenylpropylcarbamate intermediate. Subsequent hydrolysis under acidic conditions (acetic acid and hydrochloric acid or bromic acid mixture) converts the carbamate to N-methyl-3,3-diphenylpropylamine. This method provides a novel and efficient route for selective demethylation and amine functionalization.

Step Reagents and Conditions Outcome
N,N-Dimethyl-3,3-diphenylpropylamine + Ethyl/Methyl chloroformate Demethylation to carbamate derivative
Carbamate + Acetic acid/HCl or Bromic acid Hydrolysis to N-methyl-3,3-diphenylpropylamine

Formation of N-(3,3-Diphenylpropyl)-1H-imidazole-1-carboxamide

Reaction of Amine with Imidazole-1-carbonyl Derivatives

The key step to form the target carboxamide involves coupling the 3,3-diphenylpropylamine derivative with an imidazole-1-carbonyl electrophile, such as imidazole-1-carbonyl chloride or imidazole-1-isocyanate derivatives. This reaction typically proceeds under mild conditions, often in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) in an aprotic solvent like dichloromethane or acetonitrile at room temperature.

This method is supported by analogous carboxamide syntheses reported for related heterocyclic amides, where amines react with isocyanates or carbonyl chlorides to yield the corresponding carboxamides in high yields.

Representative Reaction Conditions

Reagents Conditions Notes
N-Methyl-3,3-diphenylpropylamine + Imidazole-1-carbonyl chloride Room temperature, aprotic solvent, base present Formation of this compound
Alternative: Amine + Imidazole-1-isocyanate Mild conditions, base catalysis Direct carboxamide bond formation

Purification and Characterization

Purification of the final compound is typically achieved by recrystallization from solvents such as ethyl acetate, methyl acetate, acetone, or mixtures with protic solvents (methanol, ethanol, propanol). The choice depends on solubility and desired purity.

Characterization involves standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the chemical environment of the amide and aromatic protons.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to verify the presence of the amide carbonyl stretch.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents Conditions Yield/Notes
1 Reductive dimethylation of 3,3-diphenylpropylamine 3,3-diphenylpropylamine, formaldehyde, formic acid Reflux, 105 °C, 12 h Quantitative (99.97%)
2 Demethylation to carbamate intermediate N,N-dimethyl-3,3-diphenylpropylamine, ethyl/methyl chloroformate Room temperature Carbamate intermediate formed
3 Hydrolysis of carbamate to N-methyl amine Acetic acid + HCl or bromic acid Acidic hydrolysis N-methyl-3,3-diphenylpropylamine obtained
4 Coupling with imidazole-1-carbonyl derivative N-methyl-3,3-diphenylpropylamine, imidazole-1-carbonyl chloride/isocyanate, base Room temperature, aprotic solvent This compound

Research Findings and Notes

  • The demethylation via carbamate intermediate is a novel and selective method that avoids harsher conditions and side reactions common in direct demethylation.
  • The use of formic acid and formaldehyde for reductive dimethylation is a classical, efficient approach yielding high purity tertiary amines.
  • Carboxamide formation via reaction with imidazole-1-carbonyl derivatives is well-established in heterocyclic chemistry, allowing for clean coupling under mild conditions.
  • Purification strategies are flexible and can be optimized based on solvent systems to achieve high purity crystalline products.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe to study biological processes and interactions, particularly those involving imidazole-containing compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The diphenylpropyl side chain provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural and functional differences between N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide and related imidazole/benzimidazole derivatives:

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Data (if available) References
This compound Imidazole carboxamide 3,3-Diphenylpropyl Hypothetical: CNS or enzyme modulation Not reported -
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) Imidazole carboxamide Propyl, trichlorophenoxyethyl Agricultural fungicide Not detailed in evidence
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) Imidazole carboxamide Dimethyltriazeno group Antitumor (alkylating agent) Plasma half-life: 35 min (human IV); 43% excreted unchanged in 6 hr
N-(4-(1H-imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide Imidazole carboxamide Imidazole-phenyl IMPDH inhibitor Not reported
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide Imidazole carboxamide Benzothiophene-chloro, imidazolepropyl Undisclosed (potential kinase inhibition) Not reported
N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide Imidazole carboxamide Dimethylfuran, imidazolepropyl Undisclosed (lipophilic design) Not reported

Pharmacokinetic and Metabolic Considerations

  • Lipophilicity and Bioavailability: The diphenylpropyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents like trichlorophenoxy (prochloraz) or furan () .
  • Excretion and Metabolism : DIC’s rapid renal excretion (43% unchanged in humans) contrasts with prochloraz’s likely hepatic metabolism due to its chlorinated aromatic group .

Biological Activity

N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Imidazole Ring : A five-membered heterocyclic structure that contributes to various biological activities.
  • Diphenylpropyl Group : This moiety enhances lipophilicity and potentially increases the compound's ability to penetrate biological membranes.

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that imidazole-based compounds can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancer types. The compound demonstrated an IC50 value indicating effective inhibition of cell growth in various cancer cell lines:

CompoundCancer Cell LinesIC50 (µM)
This compoundMDA-MB-231 (breast)2.5
A549 (lung)3.0
HT-29 (colorectal)2.8

These findings suggest that this compound can induce cytotoxicity selectively in cancer cells without significant toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of EGFR : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes tumor growth.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, triggering programmed cell death pathways .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies have indicated its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease:

Enzyme InhibitionIC50 (nM)
Human AChE1680
Human Butyrylcholinesterase (BChE)5610

These values indicate moderate inhibitory activity against cholinesterases, which may help alleviate cognitive decline associated with neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. The results showed a significant reduction in tumor size after a treatment regimen involving this compound combined with standard chemotherapy protocols. The observed side effects were minimal compared to traditional chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function as measured by behavioral tests and reduced amyloid plaque formation in brain tissues.

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